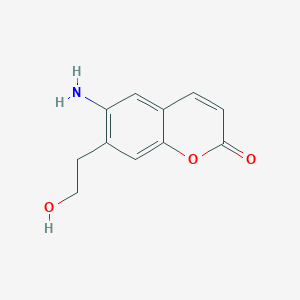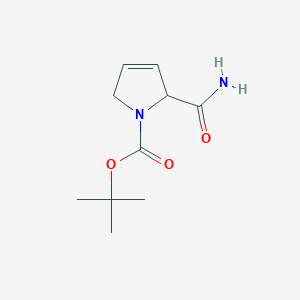
Acropyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acropyrone is a phenolic compound with the chemical formula C32H40O8 and a molecular weight of 552.7 g/mol . It is a yellow powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound has been identified as a bioactive secondary metabolite produced by endophytic fungi isolated from various plants . It exhibits a range of biological activities, including antimicrobial and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acropyrone typically involves the isolation of endophytic fungi from plants, followed by fermentation and extraction of the metabolites. For example, endophytic fungi isolated from the leaves of Chromolaena odorata were subjected to fermentation, and the metabolites were extracted using ethyl acetate . The extract was then analyzed using high-performance liquid chromatography (HPLC) to identify the presence of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using endophytic fungi. The fungi are cultured in suitable media, and the metabolites are extracted using organic solvents. The extract is then purified using chromatographic techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acropyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound may use reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce reduced phenolic compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of acropyrone involves its interaction with cellular targets and pathways. This compound exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The molecular targets of this compound include enzymes involved in oxidative stress and cellular metabolism .
Comparaison Avec Des Composés Similaires
Acropyrone is structurally similar to other phenolic compounds, such as acrovestone and acrovestenol, which are also isolated from plants of the Acronychia genus . These compounds share similar biological activities, including antimicrobial and cytotoxic effects . this compound is unique in its specific chemical structure and the range of biological activities it exhibits .
List of Similar Compounds
- Acrovestone
- Acrovestenol
- Acrophenone A
- Acrophenone B
- Acrophenone C
This compound stands out due to its distinct chemical structure and the diverse range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(E)-3-(4-methoxy-5-methyl-6-oxopyran-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-6(4-10(12)13)8-5-9(15-3)7(2)11(14)16-8/h4-5H,1-3H3,(H,12,13)/b6-4+ |
Clé InChI |
OJWKRUWDYCFIHI-GQCTYLIASA-N |
SMILES isomérique |
CC1=C(C=C(OC1=O)/C(=C/C(=O)O)/C)OC |
SMILES canonique |
CC1=C(C=C(OC1=O)C(=CC(=O)O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)



![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089716.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)

![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)
